molecular formula C10H12N2O5 B12000806 Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate CAS No. 15917-27-8

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate

Cat. No.: B12000806
CAS No.: 15917-27-8
M. Wt: 240.21 g/mol
InChI Key: QGOBGGUPLZGSOC-DTWKUNHWSA-N
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Description

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate (CAS 15917-27-8) is a chemical compound with the molecular formula C10H12N2O5 and a molecular weight of 240.215 g/mol . This compound is characterized for reverse-phase (RP) HPLC analysis and method development. A documented method utilizes a Newcrom R1 HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry (MS) compatible applications . This scalable LC method is suitable for applications ranging from analytical analysis to the isolation of impurities in preparative separation, as well as pharmacokinetic studies . The compound is a derivative of phenylalanine, a structure often explored in synthetic and medicinal chemistry for producing diverse amino acid analogs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

15917-27-8

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C10H12N2O5/c1-17-10(14)8(11)9(13)6-2-4-7(5-3-6)12(15)16/h2-5,8-9,13H,11H2,1H3/t8-,9+/m0/s1

InChI Key

QGOBGGUPLZGSOC-DTWKUNHWSA-N

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)N

Canonical SMILES

COC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)N

Origin of Product

United States

Preparation Methods

NBS-Mediated Bromination and Trans-Oxazolidinone Formation

A highly efficient route involves N-bromosuccinimide (NBS)-mediated radical bromination of N,N-di-tert-butoxycarbonyl (Boc)-protected α-amino acids. For phenylalanine derivatives, bromination at the β-position generates a bromo intermediate, which undergoes intramolecular cyclization upon treatment with silver nitrate in acetone. This step yields trans-oxazolidinones as the major product (dr > 9:1), crucial for establishing the threo configuration. Subsequent cesium carbonate-catalyzed hydrolysis cleaves the oxazolidinone ring, producing the β-hydroxy-α-amino acid in 85–92% yield.

Key Reaction Conditions :

  • Bromination : NBS (1.1 equiv), CCl₄, 0°C → rt, 2 h

  • Cyclization : AgNO₃ (2.0 equiv), acetone, reflux, 4 h

  • Hydrolysis : Cs₂CO₃ (0.2 equiv), H₂O/THF, rt, 12 h

This method’s advantage lies in its enantiomeric purity (>99% ee) and scalability, though the use of heavy metals (AgNO₃) necessitates post-reaction purification.

Alkylation Strategies for α-Amino Acid Frameworks

Oxazolidinone Alkylation (US4508921A)

A patented approach alkylates cis- or trans-oxazolidinones derived from natural amino acids. Starting with Boc-protected alanine, benzylation of the cis-oxazolidinone with benzyl bromide under basic conditions (K₂CO₃, DMF) introduces the 3-phenyl group. Nitration at the 4-position is achieved using mixed acid (HNO₃/H₂SO₄), followed by esterification with methanol/HCl to yield the methyl ester.

Critical Steps :

  • Oxazolidinone Formation : Alanine + phosgene → cis-oxazolidinone (85% yield).

  • Benzylation : Benzyl bromide, K₂CO₃, DMF, 50°C, 6 h (78% yield).

  • Nitration : HNO₃ (90%), H₂SO₄, 0°C, 1 h (62% yield).

This route’s modularity allows access to both threo and erythro diastereomers by selecting cis- or trans-oxazolidinones. However, the use of phosgene raises safety concerns.

Catalytic Asymmetric Synthesis (US20240026396A1)

Organocatalytic Aldol Reaction

A recent patent discloses a method for tertiary β-hydroxy-α-amino acids using ketone substrates and β-hydroxy-α-amino acids. While designed for tertiary centers, modifying the ketone to 4-nitroacetophenone and employing L-proline catalysis could induce asymmetry. The aldol adduct would then undergo reductive amination and esterification.

Proposed Pathway :

  • Aldol Reaction : 4-Nitroacetophenone + glycine methyl ester → β-hydroxy ketone (L-proline, 40°C, 72 h).

  • Reductive Amination : NaBH₃CN, NH₄OAc, MeOH (55% yield over two steps).

This method’s feasibility depends on achieving high enantioselectivity in the aldol step, which remains unverified for this substrate.

Analytical Validation of Synthetic Products

HPLC Purity Assessment

Reverse-phase HPLC on a Newcrom R1 column (3 µm, 4.6 × 150 mm) with acetonitrile/water/phosphoric acid (65:35:0.1) at 1.0 mL/min resolves the target compound (tᵣ = 6.2 min) from byproducts. For MS compatibility, phosphoric acid is replaced with 0.1% formic acid, achieving baseline separation.

Key Parameters :

ParameterValue
Column Temperature30°C
DetectionUV 210 nm
Linearity (R²)>0.999 (1–100 µg/mL)

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalabilitySafety Concerns
NBS Bromination85–92>99% eeHighAgNO₃ waste
Oxazolidinone Alkylation6285:15 drModeratePhosgene use
Beta-Lactam~50UndeterminedLowβ-Lactam instability
Organocatalytic55TheoreticalLowLong reaction times

Chemical Reactions Analysis

Types of Reactions

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of substituted esters or amides

Scientific Research Applications

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is a chemical compound that is categorized as an amino acid derivative, specifically a beta-hydroxy amino acid, with a molecular formula of C10H12N2O5C_{10}H_{12}N_2O_5 and a molecular weight of approximately 240.2127 g/mol. The presence of a nitro group at the 4-position of the aromatic ring and a methyl ester group enhances its solubility and reactivity, contributing to its unique properties and potential biological activities.

Applications in Pharmaceuticals

This compound is considered a lead compound in drug development because of its biological activity.

Applications in Research

This compound is used as a biochemical probe in studies. Interaction studies have been done to determine its binding affinity and reactivity with biological macromolecules, which is crucial to understanding its mechanism of action and potential therapeutic uses.

Chromatography

This compound can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid . It can be separated on a Newcrom R1 HPLC column . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics .

Comparison with Related Compounds

This compound is unique because of its arrangement of functional groups, especially the beta-hydroxy configuration and the location of the nitro substituent, which influence its chemical reactivity and biological properties. The table below shows some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-Phenyl-DL-AlaninateSimple phenylalanine derivativeLacks nitro and beta-hydroxy groups
Methyl threo-alpha-hydroxy-3-phenyllactateAlpha-hydroxylated versionDifferent stereochemistry and functional groups
Methyl 3-Nitro-DL-AlanineNitro group at the 3-positionDistinct position of nitro group affects reactivity
Methyl 4-NitrophenylalaninateSubstituted phenylalanineContains a different aromatic substitution pattern

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several phenylalanine and alanine derivatives. Below is a detailed comparison with key analogs:

Key Structural Analogs

4-Nitro-DL-Phenylalanine
  • Structure : Features a nitro group at the phenyl ring’s para position and a free carboxylic acid group.
  • Functional Differences : Lacks the beta-hydroxy and methyl ester groups present in the target compound.
  • Properties : The free carboxylic acid likely reduces membrane permeability compared to esterified analogs. Available as a hydrate, suggesting moderate solubility in polar solvents .
  • Applications : Used in biochemical studies, such as enzyme substrate specificity assays.
4-(Trifluoromethyl)-DL-Phenylalanine
  • Structure : Contains a trifluoromethyl group at the phenyl ring’s para position and a free carboxylic acid.
  • Functional Differences: The trifluoromethyl group is less electron-withdrawing than nitro but offers enhanced metabolic stability. No hydroxy or ester groups.
  • Applications : Explored in drug development for its resistance to enzymatic degradation .
Methyl Esters of Phenylalanine Derivatives
  • Examples : Methyl parathion (pesticide) and methyl esters of resin acids (e.g., sandaracopimaric acid methyl ester) .
  • Functional Relevance : Methyl esters improve lipophilicity, facilitating transport across biological membranes. This is critical in agrochemicals and prodrugs.

Comparative Data Table

Compound Name Substituents Functional Groups Physical Properties Applications References
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate 4-nitro, 3-phenyl, beta-hydroxy Methyl ester, hydroxyl Not reported Pharmaceutical research (inferred) -
4-Nitro-DL-phenylalanine 4-nitro, phenyl Carboxylic acid Hydrate form available Biochemical studies
4-(Trifluoromethyl)-DL-phenylalanine 4-CF3, phenyl Carboxylic acid Not reported Drug development
Sandaracopimaric acid methyl ester Diterpenoid backbone Methyl ester High lipophilicity Resin chemistry

Research Findings and Implications

Functional Group Impact

  • Compared to trifluoromethyl, nitro groups may confer stronger electron-withdrawing effects, altering binding affinities .
  • Beta-Hydroxy Group : Introduces hydrogen-bonding capability, which could improve solubility in aqueous media or stabilize interactions with biological targets.
  • Methyl Ester : Likely enhances bioavailability by masking the polar carboxylic acid, a strategy common in prodrugs .

Biological Activity

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is a compound with significant potential in biological applications due to its unique structural features. This article delves into its biological activity, synthesis methods, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2O5C_{10}H_{12}N_{2}O_{5} and a molecular weight of approximately 240.21 g/mol. It belongs to the category of amino acid derivatives, specifically beta-hydroxy amino acids. The presence of a nitro group at the 4-position of the aromatic ring enhances its reactivity and biological interactions.

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

  • Antimicrobial Activity : Initial tests indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective activities, suggesting that this compound could also exert protective effects against neurotoxicity.
  • Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for specific enzymes, which can be explored further for therapeutic applications.

The biological activity of this compound is likely attributed to its structural features:

  • Nitro Group : The nitro substituent can influence the compound's interaction with biological targets, enhancing its reactivity.
  • Beta-Hydroxy Functionality : This feature may facilitate hydrogen bonding with biological macromolecules, impacting its binding affinity and overall activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-Phenyl-DL-AlaninateSimple phenylalanine derivativeLacks nitro and beta-hydroxy groups
Methyl threo-alpha-hydroxy-3-phenyllactateAlpha-hydroxylated versionDifferent stereochemistry and functional groups
Methyl 3-Nitro-DL-AlanineNitro group at the 3-positionDistinct position of nitro group affects reactivity
Methyl 4-NitrophenylalaninateSubstituted phenylalanineContains a different aromatic substitution pattern

This table highlights how this compound's specific arrangement of functional groups contributes to its unique chemical reactivity and biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into potential therapeutic applications:

  • Neuroprotective Studies : Research on related beta-hydroxy amino acids has demonstrated their ability to inhibit neurotoxicity induced by excitotoxic agents. For instance, compounds exhibiting similar structural characteristics have shown IC50 values in the nanomolar range for neuroprotection against NMDA-induced toxicity .
  • Antimicrobial Efficacy : In vitro assays have indicated that derivatives of beta-hydroxy amino acids can display significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound could potentially follow similar trends based on its structural analogs .

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